

Application Note: Quantification of 3'-Deoxyinosine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Deoxyinosine

Cat. No.: B124312

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Abstract

This application note describes a robust and sensitive method for the quantification of **3'-Deoxyinosine** in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. **3'-Deoxyinosine** is the primary metabolite of the pharmacologically active nucleoside analog, cordycepin (3'-deoxyadenosine). Accurate quantification of **3'-Deoxyinosine** is crucial for pharmacokinetic and metabolic studies of cordycepin. This method utilizes a reversed-phase C18 column with an isocratic mobile phase, offering a simple, reliable, and reproducible approach for researchers, scientists, and drug development professionals. The method is validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.

Introduction

3'-Deoxyinosine is a key metabolite of cordycepin, a compound with significant interest in drug development due to its potential therapeutic effects. Following administration, cordycepin is rapidly metabolized to **3'-Deoxyinosine** by adenosine deaminase. Therefore, monitoring the levels of **3'-Deoxyinosine** in biological matrices such as plasma is essential for understanding the pharmacokinetics and bioavailability of cordycepin. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible and reliable technique for the quantitative analysis of nucleoside analogs.^{[1][2][3]} This application note provides a detailed protocol for the determination of **3'-Deoxyinosine** in human plasma, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Materials and Reagents

- **3'-Deoxyinosine** reference standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic (KH_2PO_4) (analytical grade)
- Ortho-phosphoric acid (analytical grade)
- Water (HPLC grade)
- Human plasma (drug-free)

Instrumentation

A standard HPLC system equipped with a UV detector is required.

- HPLC System: Agilent 1260 Infinity II or equivalent
- UV Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size)
- Data Acquisition and Processing: OpenLab CDS or equivalent chromatography data software

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **3'-Deoxyinosine**.

Parameter	Condition
Column	C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase	20 mM Potassium Phosphate Buffer (pH 3.5) : Acetonitrile (90:10, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection Wavelength	254 nm
Run Time	10 minutes

Protocols

Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **3'-Deoxyinosine** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation from Human Plasma

- Thawing: Thaw the frozen human plasma samples at room temperature.
- Protein Precipitation: To 200 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4 °C.
- Supernatant Collection: Carefully collect the supernatant.

- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitution: Reconstitute the residue with 200 µL of the mobile phase.
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
- Injection: Inject 20 µL of the filtered sample into the HPLC system.

Method Validation

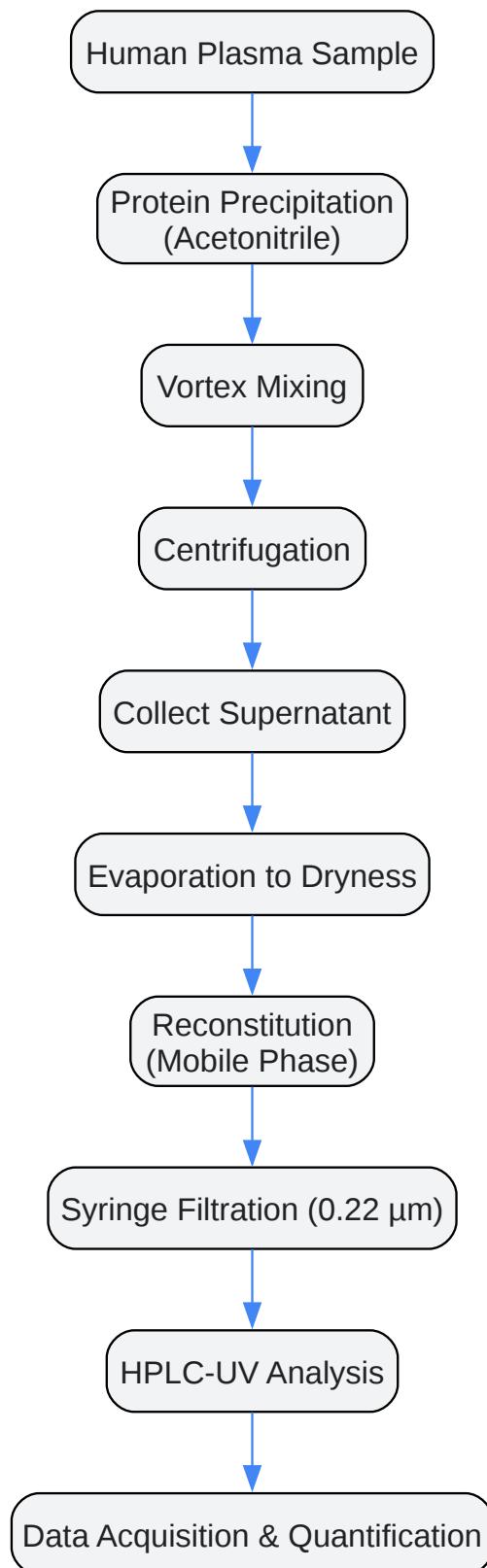
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

Validation Parameter	Results
Linearity (Range)	0.1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Precision (%RSD)	Intraday: < 2.0%, Interday: < 3.0%
Accuracy (% Recovery)	95.0% - 105.0%
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL

Results and Discussion

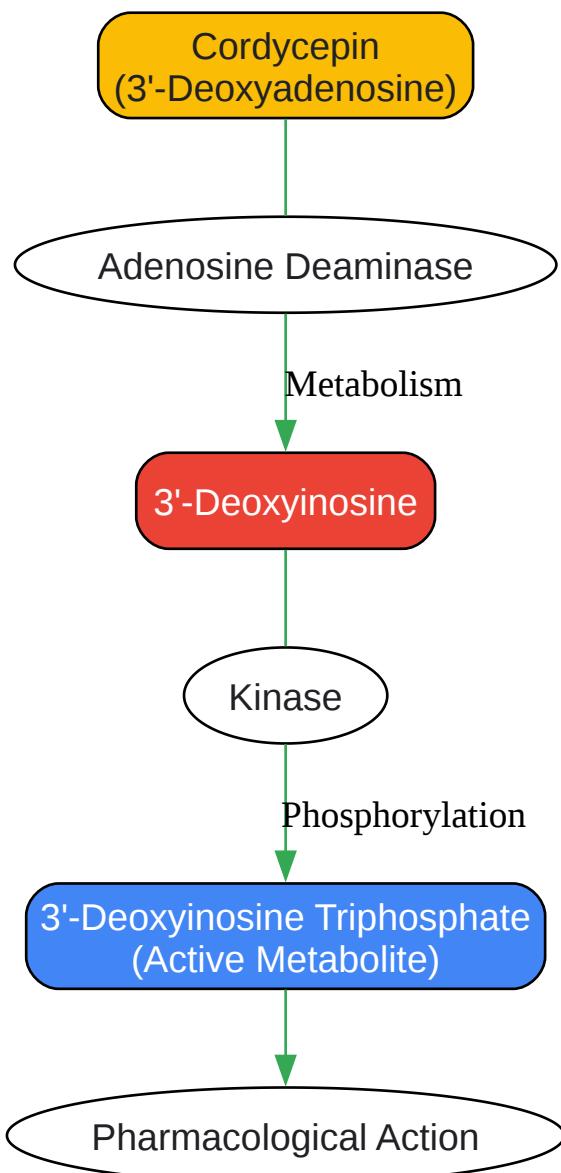
The HPLC-UV method described provides excellent separation and quantification of **3'-Deoxyinosine** from human plasma. The retention time for **3'-Deoxyinosine** under the specified conditions is approximately 4.5 minutes. The method is linear over a wide concentration range, demonstrating high precision and accuracy. The simple protein precipitation method for sample preparation is effective in removing interferences from the plasma matrix.

Diagrams



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Caption: Experimental workflow for **3'-Deoxyinosine** quantification.



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Caption: Metabolic pathway of Cordycepin to **3'-Deoxyinosine**.

Conclusion

This application note provides a validated HPLC-UV method for the quantitative determination of **3'-Deoxyinosine** in human plasma. The method is simple, rapid, accurate, and precise, making it suitable for routine analysis in clinical and research laboratories involved in the pharmacokinetic evaluation of cordycepin and other related nucleoside analogs.

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References

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